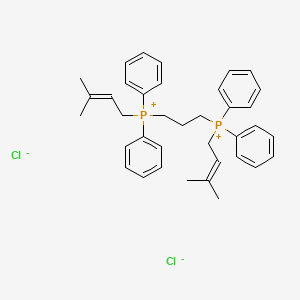
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride is a complex organophosphorus compound It is characterized by the presence of phosphonium groups attached to a propane backbone, with additional substituents that include diphenyl and 3-methylbut-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride typically involves the reaction of propane-1,3-diyl bis(diphenylphosphine) with 3-methylbut-2-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst such as palladium or platinum. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, industrial production may incorporate advanced purification methods like high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride undergoes various chemical reactions, including:
Oxidation: The phosphonium groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The chloride ions can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride involves its interaction with molecular targets such as enzymes and receptors. The phosphonium groups can facilitate the formation of stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Propane-1,3-diylbis(triphenylphosphonium) bromide: Similar structure but with triphenylphosphonium groups and bromide ions.
2-(3-Methylbut-2-en-1-yl)propane-1,3-diol: Contains similar substituents but lacks the phosphonium groups.
Uniqueness
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride is unique due to its specific combination of phosphonium groups and 3-methylbut-2-en-1-yl substituents, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C37H44Cl2P2 |
|---|---|
Molecular Weight |
621.6 g/mol |
IUPAC Name |
3-methylbut-2-enyl-[3-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]propyl]-diphenylphosphanium;dichloride |
InChI |
InChI=1S/C37H44P2.2ClH/c1-32(2)26-30-38(34-18-9-5-10-19-34,35-20-11-6-12-21-35)28-17-29-39(31-27-33(3)4,36-22-13-7-14-23-36)37-24-15-8-16-25-37;;/h5-16,18-27H,17,28-31H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
VVUPSXOSTMQAMV-UHFFFAOYSA-L |
Canonical SMILES |
CC(=CC[P+](CCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















